molecular formula C17H17FN2O B300800 2-fluoro-N-(4-pyrrolidin-1-ylphenyl)benzamide

2-fluoro-N-(4-pyrrolidin-1-ylphenyl)benzamide

Cat. No.: B300800
M. Wt: 284.33 g/mol
InChI Key: CWVRUDVYHGCAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-(4-pyrrolidin-1-ylphenyl)benzamide is a benzamide derivative characterized by a fluorine atom at the 2-position of the benzene ring and a pyrrolidine-substituted aniline moiety. This structural configuration is pivotal for its interactions with biological targets, particularly in therapeutic applications such as oncology and infectious diseases, though specific clinical data remain under investigation .

Biological Activity

2-Fluoro-N-(4-pyrrolidin-1-ylphenyl)benzamide, also known as LY2444296, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom at the 2-position of the benzamide structure, which enhances its lipophilicity and metabolic stability. The pyrrolidine moiety contributes to its interaction with various biological targets.

Compound Name Structural Features Biological Activity
2-Fluoro-N-(4-pyrrolidin-1-yl)benzamideFluorine at position 2High-affinity KOR antagonist
N-(4-pyrrolidin-1-ylphenyl)benzamideLacks fluorine substituentModerate receptor activity
4-Chloro-N-(4-pyrrolidin-1-yl)benzamideChlorine instead of fluorineVaries; potential antitumor activity

The primary target of 2-fluoro-N-(4-pyrrolidin-1-yl)benzamide is the kappa opioid receptor (KOR) . As a potent and selective antagonist, it modulates KOR activity, which has implications for pain management and addiction treatment. In vivo studies have shown that LY2444296 can:

  • Reverse κ agonist antinociceptive efficacy.
  • Decrease immobility time in stress-induced models.
  • Prevent enhanced alcohol consumption in stressed mice.

Efficacy in Animal Models

Research indicates that LY2444296 exhibits promising results in various animal models. For instance, studies have demonstrated its effectiveness in reducing stress-induced behaviors, suggesting potential applications in treating anxiety and depression-related disorders.

Metabolic Stability

The metabolic stability of 2-fluoro-N-(4-pyrrolidin-1-yl)benzamide has been evaluated through various assays, indicating that the compound remains largely unmetabolized over extended periods. This property is crucial for maintaining therapeutic levels in clinical settings.

Study on Pain Management

A study published in 2023 explored the effects of LY2444296 on pain management in rodent models. The results highlighted a significant reduction in pain responses when administered prior to painful stimuli, reinforcing its role as a KOR antagonist .

Alcohol Consumption Reduction

Another investigation focused on the compound's ability to mitigate alcohol consumption under stress conditions. Mice treated with LY2444296 showed a marked decrease in alcohol intake compared to control groups, suggesting its potential for treating alcohol use disorders.

Future Directions

The ongoing research into 2-fluoro-N-(4-pyrrolidin-1-yl)benzamide emphasizes its potential as a therapeutic agent across various domains:

  • Pain Management : Further studies are warranted to explore its efficacy in chronic pain conditions.
  • Addiction Treatment : Its role as a KOR antagonist opens avenues for developing treatments for substance use disorders.
  • Neuropharmacology : Investigating its effects on mood disorders could provide insights into new antidepressant therapies.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Features and Key Modifications

Compound Name Molecular Formula Key Substituents/Modifications Notable Features
2-Fluoro-N-(4-pyrrolidin-1-ylphenyl)benzamide C₁₇H₁₆FN₂O 2-Fluorobenzamide, 4-pyrrolidin-1-ylphenyl Pyrrolidine enhances binding flexibility; fluorine improves metabolic stability
4-Fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide C₁₉H₁₈FN₂O₂ 3-Methyl, 2-oxopyrrolidine Oxo group introduces polarity; methyl group enhances lipophilicity
2-Fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide C₁₈H₁₆FN₂O₂ 2-Oxopiperidine (6-membered ring) Piperidinone increases rigidity; potential anticoagulant applications
N-(3-chloro-4-fluorophenyl)-4-(3-methoxypyrrolidin-1-yl)benzamide C₂₀H₁₉ClF₂N₂O₂ 3-Chloro-4-fluorophenyl, 3-methoxypyrrolidine Chlorine and methoxy groups modulate electronic effects and solubility
2-Fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide C₁₅H₁₀FN₃O₂ 1,2,5-Oxadiazole ring Oxadiazole improves metabolic stability and hydrogen-bonding capacity

Table 2: Bioactivity Comparison

Compound Name Therapeutic Area Mechanism of Action Key Findings
This compound Oncology, Infectious Diseases Likely kinase or protease inhibition Enhanced ADME properties due to fluorine and pyrrolidine
4-Fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide Metabolic Disorders Unknown (structural analogs target GPCRs) Improved target affinity vs. non-methylated analogues
2-Fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide Anticoagulation Serine protease inhibition (e.g., thrombin) High specificity in preliminary assays
N-(3-chloro-4-fluorophenyl)-4-(3-methoxypyrrolidin-1-yl)benzamide CNS Disorders Potential modulation of neurotransmitter systems Structural similarity to psychoactive agents
2-Fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide Antimicrobial Disruption of bacterial membrane proteins Superior stability compared to non-heterocyclic analogues

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The pyrrolidine group in the target compound reduces logP compared to piperidine derivatives, enhancing aqueous solubility .
  • Metabolic Stability : Fluorine substitution minimizes oxidative degradation in cytochrome P450 pathways, a feature shared with oxadiazole-containing analogues .
  • Bioavailability : The target compound’s smaller molecular weight (285.3 g/mol) may favor better absorption than bulkier derivatives like ’s sulfonamide-containing compound (MW 342.9 g/mol) .

Key Research Findings and Implications

  • Structural Insights: The pyrrolidine moiety’s flexibility allows for adaptive binding in enzyme active sites, whereas rigid piperidinone or oxadiazole groups favor selectivity .
  • Therapeutic Potential: Fluorine’s electron-withdrawing effect enhances binding affinity in benzamide-based kinase inhibitors, as seen in oncology-focused analogues .
  • Unmet Needs : Compounds with sulfonyl or chlorophenyl groups (e.g., ) exhibit unique pharmacokinetic challenges, such as increased plasma protein binding, limiting free drug availability .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Acid Chloride-Mediated Amide Coupling

The most widely reported method involves converting 2-fluorobenzoic acid to its acid chloride intermediate, followed by reaction with 4-pyrrolidin-1-ylaniline. Key steps include:

Step 1: Synthesis of 2-Fluorobenzoyl Chloride
2-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions to yield 2-fluorobenzoyl chloride. This reaction typically achieves >95% conversion within 2–3 hours.

2-Fluorobenzoic acid+SOCl2reflux2-Fluorobenzoyl chloride+SO2+HCl\text{2-Fluorobenzoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{2-Fluorobenzoyl chloride} + \text{SO}2 + \text{HCl}

Step 2: Amide Bond Formation
The acid chloride is reacted with 4-pyrrolidin-1-ylaniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are employed at 0–25°C, yielding the target compound after 12–24 hours .

2-Fluorobenzoyl chloride+4-pyrrolidin-1-ylanilinebase2-Fluoro-N-(4-pyrrolidin-1-ylphenyl)benzamide+HCl\text{2-Fluorobenzoyl chloride} + \text{4-pyrrolidin-1-ylaniline} \xrightarrow{\text{base}} \text{this compound} + \text{HCl}

Optimization Data

ParameterOptimal ConditionYield Improvement
SolventDCM85% → 92%
Temperature0°C → room temperatureReduced side products
BaseTriethylamine78% → 89%

Coupling Agent-Assisted Synthesis

For substrates sensitive to acidic conditions, coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are utilized. This method avoids generating HCl, making it suitable for thermally labile intermediates .

Procedure

  • Activation of Carboxylic Acid : 2-Fluorobenzoic acid is activated using HATU and DIPEA (N,N-diisopropylethylamine) in DMF or acetonitrile.

  • Amine Coupling : 4-Pyrrolidin-1-ylaniline is added, and the reaction proceeds at room temperature for 4–6 hours .

2-Fluorobenzoic acid+HATUDIPEAActive ester4-pyrrolidin-1-ylanilineTarget compound\text{2-Fluorobenzoic acid} + \text{HATU} \xrightarrow{\text{DIPEA}} \text{Active ester} \xrightarrow{\text{4-pyrrolidin-1-ylaniline}} \text{Target compound}

Advantages

  • Higher functional group tolerance.

  • Yields: 80–88% with >99% purity after HPLC purification .

Industrial-Scale Production

Continuous Flow Chemistry

Recent patents describe continuous flow systems to enhance reaction efficiency and safety. Key features include:

  • Microreactors : Enable precise temperature control (±1°C) and reduce reaction time from hours to minutes .

  • In-line Purification : Integrated chromatography columns remove impurities without intermediate isolation .

Case Study
A pilot-scale synthesis using flow chemistry achieved 94% yield with a throughput of 1.2 kg/day, surpassing batch methods (72–85% yield) .

Crystallization and Purification

The crude product is typically purified via recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane). Industrial processes favor crystallization due to cost-effectiveness:

Purification MethodSolvent SystemPurityYield Loss
RecrystallizationEthanol/water (3:1)98.5%5–8%
Column ChromatographyEthyl acetate/hexane (1:4)99.2%12–15%

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Acid Chloride85–9297–99High120–150
HATU/EDC Coupling80–88>99Moderate300–400
Continuous Flow90–9499.5Very High100–130

Key Insights

  • Acid Chloride Route : Preferred for large-scale production due to low reagent costs.

  • Coupling Agents : Ideal for research-scale synthesis where purity is critical.

  • Flow Chemistry : Emerging as the optimal method for industrial applications .

Challenges and Solutions

Byproduct Formation

Excess thionyl chloride can form sulfonic acid derivatives. Mitigation strategies:

  • Strict stoichiometric control (1:1.05 molar ratio of acid to SOCl₂).

  • Post-reaction quenching with ice-cold water.

Properties

Molecular Formula

C17H17FN2O

Molecular Weight

284.33 g/mol

IUPAC Name

2-fluoro-N-(4-pyrrolidin-1-ylphenyl)benzamide

InChI

InChI=1S/C17H17FN2O/c18-16-6-2-1-5-15(16)17(21)19-13-7-9-14(10-8-13)20-11-3-4-12-20/h1-2,5-10H,3-4,11-12H2,(H,19,21)

InChI Key

CWVRUDVYHGCAGU-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.